

Application Note: High-Yield Fungal Genomic DNA Isolation Using the CTAB Method

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Compound of Interest

Compound Name: *Heptadecyltrimethylammonium
Bromide*

Cat. No.: *B1640526*

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Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a critical prerequisite for a multitude of molecular biology applications, including whole-genome sequencing, PCR, and phylogenetic analysis. Fungal species, however, present a unique challenge due to their rigid cell walls, which are often rich in polysaccharides that can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol for overcoming these challenges.[1][2] This method employs the cationic detergent CTAB to lyse cells, denature proteins, and separate DNA from polysaccharides, which exhibit differential solubility in the presence of CTAB and varying salt concentrations.[1] This application note provides a detailed, step-by-step protocol for the efficient extraction of pure genomic DNA from filamentous fungi.

Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent CTAB.[3] In a solution with a high salt concentration, CTAB binds to DNA, forming a complex that remains soluble. Polysaccharides, however, are insoluble under these conditions and can be pelleted via centrifugation.[1] Subsequent steps involve the removal of proteins and other cellular debris using a chloroform:isoamyl alcohol mixture.[4] The DNA is then precipitated from the aqueous phase by adding isopropanol, which is effective because DNA is insoluble in it.[4]

The precipitated DNA is washed with ethanol to remove residual salts and impurities before being resuspended in a suitable buffer.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from approximately 100 mg of fungal mycelium.

1. Materials and Reagents

- Equipment:
 - Mortar and pestle, autoclaved
 - Microcentrifuge
 - 1.5 mL or 2.0 mL microcentrifuge tubes
 - Water bath or heating block (set to 65°C)
 - Pipettes and sterile, filtered tips
 - Vortexer
 - Ice bucket
- Reagents:
 - Liquid Nitrogen
 - 2X CTAB Extraction Buffer:
 - 2% (w/v) CTAB
 - 100 mM Tris-HCl, pH 8.0
 - 20 mM EDTA, pH 8.0
 - 1.4 M NaCl

- Optional: 1% (w/v) Polyvinylpyrrolidone (PVP)
- Proteinase K (20 mg/mL solution)
- RNase A (10 mg/mL solution)
- Chloroform:Isoamyl Alcohol (24:1, v/v)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

2. Step-by-Step Methodology

I. Sample Preparation and Cell Lysis

- Pre-chill a sterile mortar and pestle with liquid nitrogen.
- Weigh approximately 100 mg of fresh or frozen fungal mycelium.
- Place the mycelium into the liquid nitrogen-filled mortar and grind it into a fine powder.^[5] Ensure the sample remains frozen by adding more liquid nitrogen as needed.
- Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
- Add 800 µL of pre-warmed (65°C) 2X CTAB Extraction Buffer and 10 µL of Proteinase K (20 mg/mL).
- Vortex briefly to mix the contents thoroughly.
- Incubate the tube in a water bath at 65°C for 30-60 minutes.^[5] Invert the tube every 10-15 minutes to ensure proper lysis.

II. Purification 8. Cool the tube to room temperature. 9. Add an equal volume (approx. 800 µL) of Chloroform:Isoamyl Alcohol (24:1).^[1] 10. Mix by inverting the tube for 5-10 minutes to form an emulsion. 11. Centrifuge at 13,000 rpm (~16,000 x g) for 10 minutes at 4°C.^[1] The mixture will separate into three phases: a top aqueous phase (containing DNA), a middle interphase

(with cellular debris), and a bottom organic phase. 12. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

III. DNA Precipitation 13. Add 0.7 volumes (approx. 560 μ L) of ice-cold 100% isopropanol to the aqueous phase.^[1] 14. Mix gently by inverting the tube several times until a white, thread-like DNA precipitate becomes visible. 15. Incubate at room temperature for 20 minutes or at -20°C for at least 30 minutes to facilitate precipitation.^[1] 16. Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.^[1]

IV. DNA Washing and Resuspension 17. Carefully discard the supernatant without disturbing the DNA pellet. 18. Add 1 mL of ice-cold 70% ethanol to wash the pellet.^[1] This step removes residual salts and CTAB. 19. Centrifuge at 13,000 rpm for 5 minutes at 4°C. 20. Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature.^[1] Do not over-dry, as this can make the DNA difficult to dissolve. 21. Resuspend the DNA pellet in 50-100 μ L of TE buffer or nuclease-free water. 22. Optional: Add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA. 23. Store the purified genomic DNA at -20°C for long-term use.

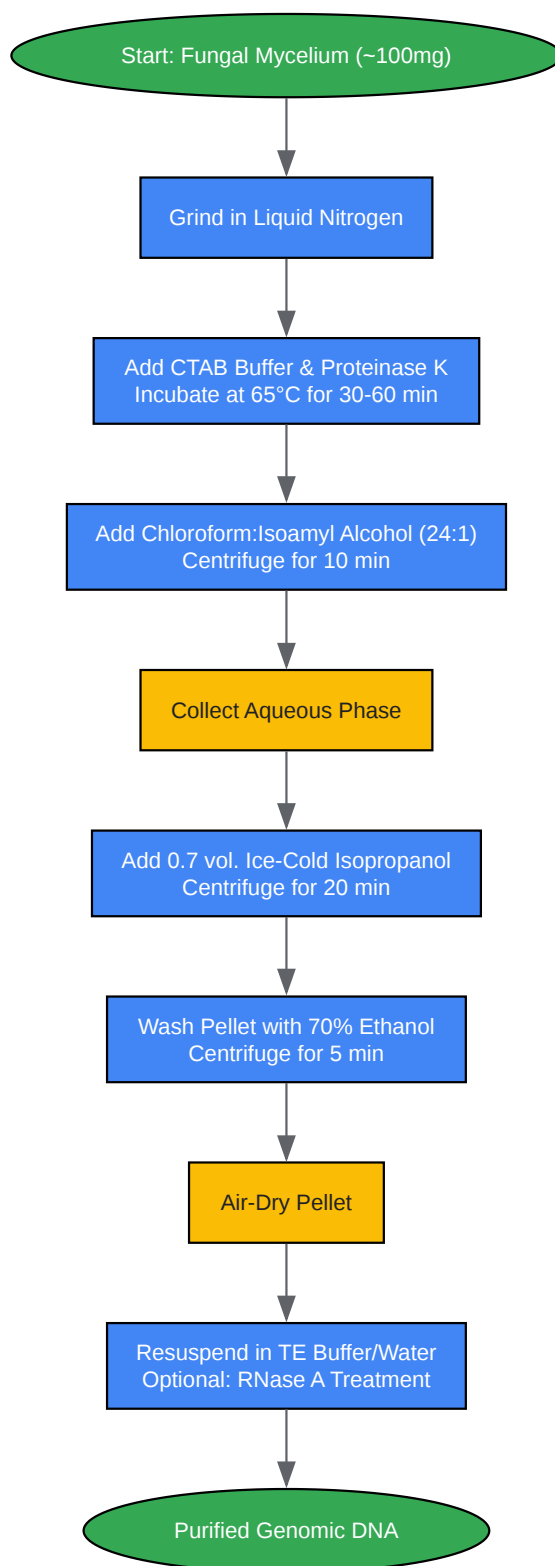
Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol for easy reference.

Parameter	Value/Range	Purpose
Starting Material	~100 mg	Fungal mycelium
Lysis Incubation	65°C for 30-60 min	Cell wall breakdown and protein denaturation
Centrifugation (Purification)	13,000 rpm (~16,000 x g) for 10 min	Phase separation
Centrifugation (Precipitation)	13,000 rpm (~16,000 x g) for 20 min	Pellet DNA
Centrifugation (Washing)	13,000 rpm (~16,000 x g) for 5 min	Pellet DNA during wash
Reagent: CTAB Buffer	800 µL	Lysis and DNA solubilization
Reagent: Proteinase K	10 µL of 20 mg/mL	Protein digestion
Reagent: Chloroform:Isoamyl Alcohol	800 µL (Equal volume)	Protein and lipid removal
Reagent: Isopropanol	~560 µL (0.7 volumes)	DNA precipitation
Reagent: 70% Ethanol	1 mL	Washing the DNA pellet
Reagent: Resuspension Buffer	50-100 µL	DNA solubilization and storage

Visual Workflow

The logical flow of the Fungal DNA Isolation Protocol is illustrated below.



Fungal DNA Isolation Workflow using CTAB

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Caption: Workflow for fungal gDNA isolation.

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